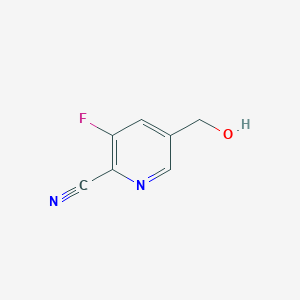
3-Fluoro-5-(hydroxymethyl)picolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-5-(hydroxymethyl)picolinonitrile is a chemical compound with the molecular formula C₇H₅FN₂O and a molecular weight of 152.13 g/mol . It is a fluorinated derivative of picolinonitrile, characterized by the presence of a hydroxymethyl group at the 5-position and a fluorine atom at the 3-position of the pyridine ring . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(hydroxymethyl)picolinonitrile can be achieved through various synthetic routes. One common method involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions . Another approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
3-Fluoro-5-(hydroxymethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Fluoro-5-(carboxymethyl)picolinonitrile.
Reduction: Formation of 3-Fluoro-5-(aminomethyl)picolinonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Fluoro-5-(hydroxymethyl)picolinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Fluoro-5-(hydroxymethyl)picolinonitrile depends on its specific application
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity.
Signal Transduction: The compound can influence cellular signaling pathways, affecting various biological processes.
相似化合物的比较
Similar Compounds
- 3-Fluoro-5-(3-hydroxypropyl)picolinonitrile
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
3-Fluoro-5-(hydroxymethyl)picolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a hydroxymethyl group makes it a versatile building block for various synthetic applications.
属性
分子式 |
C7H5FN2O |
|---|---|
分子量 |
152.13 g/mol |
IUPAC 名称 |
3-fluoro-5-(hydroxymethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5FN2O/c8-6-1-5(4-11)3-10-7(6)2-9/h1,3,11H,4H2 |
InChI 键 |
AGNREGPWYUWOKF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1F)C#N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)
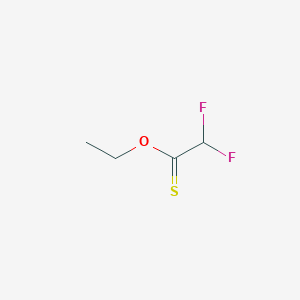
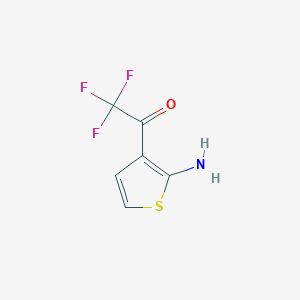
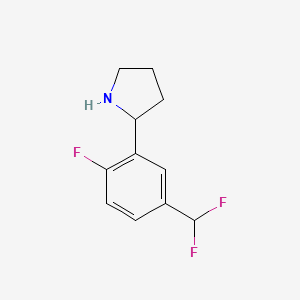


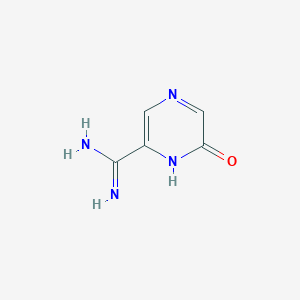
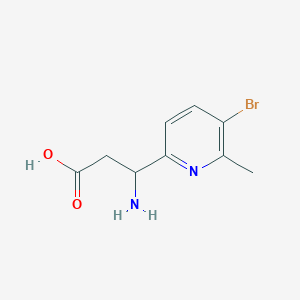
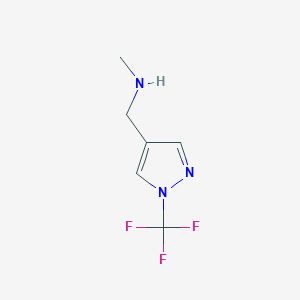
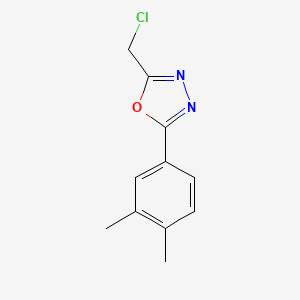
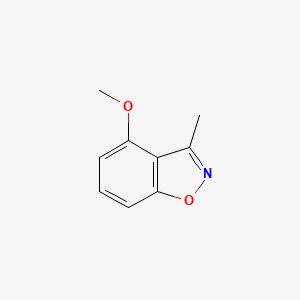
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12969279.png)

